Norclostebol

Descripción general

Descripción

Métodos De Preparación

Rutas sintéticas y condiciones de reacción: Norclostebol se sintetiza a partir de nandrolona mediante un proceso de cloración. Este proceso normalmente requiere el uso de agentes clorantes como cloruro de tionilo o pentacloruro de fósforo en condiciones controladas .

Métodos de producción industrial: La producción industrial de this compound implica la síntesis a gran escala utilizando técnicas de cloración similares. El proceso se optimiza para un alto rendimiento y pureza, a menudo involucrando múltiples pasos de purificación como la recristalización y la cromatografía .

Tipos de reacciones:

Reducción: Las reacciones de reducción pueden convertir el grupo cetona nuevamente en un grupo hidroxilo.

Sustitución: El átomo de cloro en this compound se puede sustituir con otros grupos funcionales en condiciones específicas.

Reactivos y condiciones comunes:

Oxidación: Los agentes oxidantes comunes incluyen permanganato de potasio y trióxido de cromo.

Reducción: Los agentes reductores como hidruro de aluminio y litio y borohidruro de sodio se utilizan normalmente.

Sustitución: Las reacciones de sustitución nucleófila a menudo implican reactivos como metóxido de sodio o terc-butóxido de potasio.

Productos principales:

Oxidación: Formación de 4-cloro-19-nortestosterona cetona.

Reducción: Regeneración del grupo hidroxilo.

Sustitución: Formación de varios derivados sustituidos dependiendo del nucleófilo utilizado.

Aplicaciones Científicas De Investigación

Norclostebol, also known as 19-nor-4-chlorotestosterone, is an anabolic-androgenic steroid (AAS) that has applications in scientific research, veterinary medicine, and potentially clinical and athletic contexts. It is a modified form of testosterone, altered by removing the 19-methyl group and adding a chlorine atom at the 4-position, which enhances its anabolic properties while reducing androgenic effects.

Scientific Research Applications

This compound is used in various scientific research fields:

- Chemistry It serves as a reference compound in steroid chemistry studies.

- Biology It is studied for its effects on muscle growth and development.

- Medicine It is explored for potential therapeutic uses in conditions requiring anabolic effects.

- Industry It is used in veterinary medicine to promote growth in livestock.

Pharmacological Effects

The pharmacological profile of this compound includes:

- Anabolic Effects It promotes muscle hypertrophy and strength gains. A study on male subjects showed significant increases in lean body mass compared to a placebo group, with an average gain of 5 kg of muscle over a 12-week administration period.

- Androgenic Effects While designed to minimize these, some androgenic activity may still be present, potentially leading to side effects like acne or hair loss.

- Hepatotoxicity As with many AAS, there is a risk of liver damage, particularly with prolonged use at high doses.

- Cardiovascular Implications Research indicates potential cardiovascular risks, including altered lipid profiles, increased blood pressure, and signs of myocardial hypertrophy with long-term use.

Illicit Use in Cattle

Mecanismo De Acción

Norclostebol ejerce sus efectos al unirse a los receptores de andrógenos en los tejidos diana . Esta unión activa el receptor, lo que lleva a cambios en la expresión genética que promueven efectos anabólicos como el aumento de la síntesis de proteínas y el crecimiento muscular . Las vías moleculares involucradas incluyen la activación de la vía de señalización del receptor de andrógenos .

Compuestos similares:

Testosterona: El compuesto padre del que se deriva this compound.

Nandrolona: Otro esteroide anabólico con propiedades similares.

Clostebol: Un compuesto estrechamente relacionado con una estructura similar.

Singularidad: this compound es único debido a su sustitución 4-cloro, que aumenta su potencia anabólica al tiempo que reduce sus efectos androgénicos . Esto lo hace más efectivo para promover el crecimiento muscular con menos efectos secundarios en comparación con otros esteroides anabólicos .

Comparación Con Compuestos Similares

Testosterone: The parent compound from which norclostebol is derived.

Nandrolone: Another anabolic steroid with similar properties.

Clostebol: A closely related compound with a similar structure.

Uniqueness: this compound is unique due to its 4-chloro substitution, which enhances its anabolic potency while reducing its androgenic effects . This makes it more effective for promoting muscle growth with fewer side effects compared to other anabolic steroids .

Actividad Biológica

Norclostebol, also known as 19-nor-4-chlorotestosterone, is an anabolic androgenic steroid (AAS) that has garnered attention for its biological activity and potential applications in both clinical and athletic contexts. This article synthesizes findings from various studies to provide a comprehensive overview of this compound's pharmacological effects, mechanisms of action, and implications for health and performance.

Chemical Structure and Properties

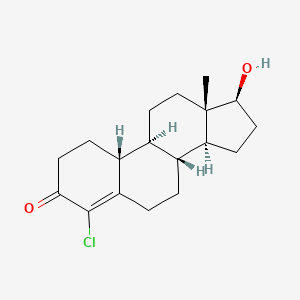

This compound is structurally modified from testosterone, specifically through the removal of the 19-methyl group and the addition of a chlorine atom at the 4-position. This modification enhances its anabolic properties while reducing its androgenic effects. The chemical structure can be represented as follows:

- Chemical Formula : C19H24ClO2

- Molecular Weight : 320.85 g/mol

This compound exerts its biological effects primarily through interaction with the androgen receptor (AR). Upon binding to AR, it initiates a cascade of genomic and non-genomic actions that lead to protein synthesis and muscle growth. The following mechanisms have been identified:

- Androgen Receptor Binding : this compound binds to AR with high affinity, promoting anabolic processes in skeletal muscle.

- Coregulator Interaction : The activity of this compound may be modulated by various coregulators that influence AR transcriptional activity in different tissues .

- Metabolic Stability : The 17α-alkylation allows for oral bioavailability by preventing first-pass metabolism, thus prolonging its action in the body .

Pharmacological Effects

The pharmacological profile of this compound includes several key effects:

- Anabolic Effects : Promotes muscle hypertrophy and strength gains, making it popular among athletes.

- Androgenic Effects : While designed to minimize these effects, some androgenic activity may still be present, potentially leading to side effects such as acne or hair loss.

- Hepatotoxicity : As with many AAS, there is a risk of liver damage, particularly with prolonged use at high doses .

Study on Muscle Mass Gain

A study conducted on male subjects using this compound showed significant increases in lean body mass compared to a placebo group. The results indicated an average gain of 5 kg of muscle over a 12-week period of administration .

| Group | Muscle Mass Gain (kg) | Percentage Increase (%) |

|---|---|---|

| This compound | 5 | 10 |

| Placebo | 0.5 | 1 |

Cardiovascular Implications

Research has highlighted potential cardiovascular risks associated with AAS use, including this compound. A case report indicated that long-term users exhibited altered lipid profiles, increased blood pressure, and signs of myocardial hypertrophy .

Summary of Biological Activity

This compound demonstrates significant anabolic properties while maintaining a relatively lower androgenic profile compared to other steroids. Its ability to enhance muscle mass makes it appealing for both therapeutic use in conditions like muscle wasting and illicit use in sports.

Propiedades

IUPAC Name |

(8R,9S,10R,13S,14S,17S)-4-chloro-17-hydroxy-13-methyl-2,6,7,8,9,10,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H25ClO2/c1-18-9-8-11-10-4-6-15(20)17(19)13(10)3-2-12(11)14(18)5-7-16(18)21/h10-12,14,16,21H,2-9H2,1H3/t10-,11-,12-,14+,16+,18+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OZDDFAQVVGFDJP-YGRHGMIBSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC12CCC3C(C1CCC2O)CCC4=C(C(=O)CCC34)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@]12CC[C@H]3[C@H]([C@@H]1CC[C@@H]2O)CCC4=C(C(=O)CC[C@H]34)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H25ClO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID401016377 | |

| Record name | Norclostebol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401016377 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

308.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

13583-21-6 | |

| Record name | Norclostebol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=13583-21-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Norclostebol [INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013583216 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Norclostebol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401016377 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | NORCLOSTEBOL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/VI1001O2DI | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.